1h-Indazole-7-carboxamide,n-methyl-n-(1,2,2-trimethylpropyl)-
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Overview
Description
1H-Indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- is a compound belonging to the indazole family, which is a class of nitrogen-containing heterocyclic compounds. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1H-indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- can be achieved through various synthetic routes. One common method involves the transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N–N bond formation using oxygen as the terminal oxidant . Another approach includes the reductive cyclization of 2-azidobenzaldehydes and amines without the use of catalysts or solvents . Industrial production methods often employ optimized synthetic schemes to ensure high yields and minimal byproducts .
Chemical Reactions Analysis
1H-Indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under specific conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
1H-Indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1H-indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes, thereby modulating various biological processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1H-Indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- can be compared with other similar compounds, such as:
1H-Indazole-3-carboxamide: Known for its anticancer properties.
2H-Indazole-4-carboxamide: Studied for its anti-inflammatory effects.
1H-Indazole-5-carboxamide: Investigated for its antimicrobial activity.
The uniqueness of 1H-indazole-7-carboxamide, N-methyl-N-(1,2,2-trimethylpropyl)- lies in its specific substitution pattern and the resulting biological activities, which may differ from those of other indazole derivatives .
Properties
IUPAC Name |
N-(3,3-dimethylbutan-2-yl)-N-methyl-1H-indazole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-10(15(2,3)4)18(5)14(19)12-8-6-7-11-9-16-17-13(11)12/h6-10H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLZUGHAICFEECJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)C1=CC=CC2=C1NN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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